Product packaging for Deacetylgedunin(Cat. No.:CAS No. 10314-90-6)

Deacetylgedunin

Cat. No.: B1669936
CAS No.: 10314-90-6
M. Wt: 440.5 g/mol
InChI Key: HCEYJYMNIQHPPK-DXTZDJJUSA-N
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Description

Deacetylgedunin (also known as 7-Deacetylgedunin) is a limonoid compound naturally found in several plant species, including those from the Meliaceae family such as Azadirachta indica (neem) and Toona sinensis . It has a molecular formula of C26H32O6 and a molecular weight of 440.5 g/mol . This compound is of significant interest in pharmacological research due to its diverse biological activities and mechanisms of action. A primary and well-documented research application for this compound is in the study of anti-inflammatory pathways. The compound has been shown to function as an activator of the Keap1/Nrf2/HO-1 signaling axis . In vitro and in vivo studies demonstrate that it suppresses inflammatory responses by promoting the accumulation and nuclear translocation of the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 . This activity correlates with the inhibition of pro-inflammatory mediators such as iNOS, IL-1β, and TNF-α in macrophages . Beyond inflammation, this compound exhibits promising research potential in oncology. It has been identified as a heat shock protein 90 (Hsp90) inhibitor, suggesting a mechanism for its observed antiproliferative effects . Recent computational studies have highlighted its strong binding affinity for AKT1, a key node in the PI3K-AKT signaling pathway, indicating its value as a tool for investigating targeted therapies for colorectal cancer . Furthermore, research into infectious diseases has revealed that this compound possesses antimalarial and antileishmanial properties . Notably, a 2024 drug repositioning study identified it as a potential anti-SARS-CoV-2 agent, with plant extracts enriched in this compound shown to inhibit viral entry by blocking the spike RBD-ACE2 interaction and viral replication by targeting the main protease (Mpro) . Researchers value this compound for its multi-target mechanisms, which include inhibiting the P2X7/NLRP3 inflammasome pathway and down-regulating NF-κB signaling . This diverse pharmacological profile makes it a valuable natural product derivative for probing oxidative stress, inflammation, cancer biology, and viral pathogenesis. This product is intended for research purposes only and is not approved for use in humans or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O6 B1669936 Deacetylgedunin CAS No. 10314-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYJYMNIQHPPK-DXTZDJJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-90-6
Record name Deacetylgedunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10314-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylgedunin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic Origins and Chemical Elucidation of Deacetylgedunin

Biogenesis of Deacetylgedunin within Natural Sources

Limonoids, including this compound, are biosynthesized in plants through complex metabolic pathways. This compound has been isolated from various natural sources, notably Azadirachta indica (neem) and species within the Carapa and Pseudocedrela genera. nih.govfrontiersin.orgacs.orgscite.ai

Mevalonate (B85504) Pathway Contributions to Limonoid Biosynthesis

The biosynthesis of limonoids originates from isoprene (B109036) units, which are primarily supplied by the mevalonate (MVA) pathway in plants. nih.govdowntoearth.org.incirad.fr This pathway leads to the formation of a 30-carbon triterpene scaffold, specifically 2,3-oxidosqualene (B107256). nih.gov Oxidosqualene cyclases (OSCs) then catalyze the cyclization of 2,3-oxidosqualene to produce various triterpene scaffolds, which serve as precursors for protolimonoids. nih.govresearchgate.net While the exact route of limonoid biosynthesis from these triterpene scaffolds is still being fully elucidated, studies using radioactive tracers like 14C-mevalonate and 13C-glucose in A. indica have confirmed the crucial role of the MVA pathway in providing the necessary isoprene units. nih.govdowntoearth.org.in Inhibitor studies targeting the MVA pathway have also supported its involvement in limonoid production in neem. downtoearth.org.in Protolimonoids undergo further modifications, including skeletal rearrangements and the formation of a furan (B31954) ring with the loss of four carbon atoms, to yield the diverse array of limonoid structures. nih.govresearchgate.net

Role of Desacetylation in this compound Formation from Gedunin (B191287)

This compound is the 7-deacetyl derivative of gedunin. nih.govfrontiersin.org This indicates that this compound is formed from gedunin through a desacetylation reaction, where an acetyl group is removed at the C-7 position of the gedunin structure. This conversion has been observed in studies involving the isolation and characterization of limonoids from natural sources. For instance, deacetylation of gedunin derivatives has been described in the context of preparing related compounds for structural and biological activity studies. nih.govacs.orgnih.gov While gedunin itself has been isolated from various Carapa guianensis samples, 7-deacetylgedunin has also been reported, and in some cases, 7-deacetylgedunin was isolated where gedunin was not, suggesting the natural occurrence of this desacetylation process within the plant. scite.ainih.gov

Structural Elucidation Methodologies for this compound Identification

The identification and structural characterization of this compound rely heavily on advanced spectroscopic and chromatographic techniques. nih.govacs.orgkagoshima-u.ac.jp These methods are essential for determining the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the molecule.

Advanced Spectroscopic and Chromatographic Techniques in this compound Analysis

A combination of spectroscopic and chromatographic methods is typically employed for the analysis and structural elucidation of this compound. nih.govacs.orgkagoshima-u.ac.jp

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques are fundamental for determining the structure of this compound. acs.orgkagoshima-u.ac.jpresearchgate.net These methods provide detailed information about the hydrogen and carbon atoms within the molecule, their chemical environments, and their connectivity. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of the signals and the deduction of the molecular skeleton and substituent positions. acs.orgkagoshima-u.ac.jpresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the accurate molecular weight and elemental composition of this compound. nih.govresearchgate.net This technique helps confirm the molecular formula (C₂₆H₃₂O₆) nih.gov and provides fragmentation patterns that can offer additional structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the this compound molecule by detecting characteristic vibrations of chemical bonds. researchgate.net

Circular Dichroism (CD): CD spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules like this compound. researchgate.net

Chromatographic Techniques:

Column Chromatography (CC): Various forms of column chromatography, including silica (B1680970) gel and other stationary phases, are widely used for the isolation and purification of this compound from complex plant extracts. nih.govkagoshima-u.ac.jp Gradient elution with different solvent systems is often employed to separate compounds based on their polarity. nih.gov

Thin-Layer Chromatography (TLC): TLC is commonly used for monitoring the separation process during column chromatography and for initial qualitative analysis of extracts and fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of limonoids, including this compound. acs.orgencyclopedia.pub These methods, often coupled with UV or MS detectors, provide high resolution separation and sensitive detection. UHPLC-MS/MS has been utilized for the accurate identification of limonoids based on their fragmentation patterns. acs.org

The combination of these techniques allows researchers to isolate, purify, and unequivocally determine the structure of this compound from natural sources.

Interactive Data Table Example (based on PubChem data):

Here is an example of how some basic chemical properties of this compound from PubChem could be presented in a table format. Please note that creating a truly "interactive" table requires a dynamic web environment, but this demonstrates the data structure.

PropertyValueUnitSource
Molecular FormulaC₂₆H₃₂O₆-PubChem nih.gov
Molecular Weight440.5 g/mol PubChem nih.gov
Monoisotopic Mass440.21988874DaPubChem nih.gov
XLogP (predicted)3.6-PubChem nih.gov
Hydrogen Bond Donor1-PubChem
Hydrogen Bond Acceptor5-PubChem

Detailed Research Findings Example (based on structural elucidation):

Research on the structural elucidation of this compound has provided detailed spectroscopic data. For instance, studies utilizing 1D and 2D NMR spectroscopy have allowed for the complete assignment of proton and carbon signals, confirming the tetranortriterpenoid skeleton and the presence of specific functional groups, including the furan ring and the hydroxyl group at C-7 resulting from the deacetylation of gedunin. acs.orgkagoshima-u.ac.jpresearchgate.net High-resolution mass spectrometry data further supports the molecular formula C₂₆H₃₂O₆. nih.govresearchgate.net

Comprehensive Analysis of Deacetylgedunin S Biological Activities

Anti-inflammatory Efficacy and Underlying Mechanisms of Deacetylgedunin

This compound demonstrates potent anti-inflammatory effects through multiple pathways nih.govnih.govnih.gov. Studies have shown that 7-DGD suppresses inflammation both in vivo and in vitro nih.govnih.govoncotarget.com.

Modulatory Effects on Inflammasome Signaling Pathways (e.g., P2X7/NLRP3)

This compound has been shown to inhibit the P2X7/NLRP3 inflammasome signaling pathway, which plays a crucial role in inflammatory responses nih.govresearchgate.netacs.orgacs.org. Research indicates that this compound (DAG) down-regulates this pathway nih.govresearchgate.net. It achieves this by inhibiting K+ efflux and reactive oxygen species (ROS) release, which are key events in NLRP3 inflammasome activation nih.govresearchgate.netacs.org. Furthermore, DAG inhibits ASC oligomerization and weakens the interaction between NLRP3, ASC, and NEK7, all of which are critical steps in inflammasome assembly and activation nih.govresearchgate.net. Studies using the P2X7 inhibitor A438079 in combination with DAG showed that DAG could not further inhibit IL-1β secretion and K+ efflux, suggesting that P2X7 is important in DAG's inhibitory effect on NLRP3 inflammasome activation nih.govresearchgate.netacs.org. DAG appears to block K+ and ROS release by inhibiting the protein expression of P2X7, thereby inhibiting NLRP3 inflammasome activation acs.org.

Regulation of Nuclear Factor Kappa-B (NF-κB) Signaling by this compound

This compound has been reported to down-regulate the NF-κB pathway, a central regulator of inflammatory gene expression nih.govresearchgate.net. The NF-κB pathway is involved in activating various transcription factors that regulate genes related to inflammatory cytokines and chemokines nih.gov. Down-regulation of this pathway by this compound contributes to its anti-inflammatory effects nih.govresearchgate.net.

Activation of Keap1/Nrf2/HO-1 Pathway by this compound and Anti-inflammatory Outcomes

A key mechanism by which 7-deacetylgedunin exerts its anti-inflammatory effects is through the activation of the Keap1/Nrf2/HO-1 signaling pathway nih.govnih.govoncotarget.commedchemexpress.eutargetmol.cndntb.gov.ua. This pathway is crucial for regulating innate immunity and inflammation nih.gov. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which promotes its degradation nih.gov. 7-DGD has been shown to significantly inhibit Keap1 expression and enhance Nrf2 expression in the cytoplasm nih.gov. It also promotes p62 expression, which facilitates Nrf2 translocation and localization in the nucleus nih.govnih.gov. This nuclear translocation of Nrf2 subsequently up-regulates the expression of anti-oxidant enzymes like HO-1, NQO1, and UGT1A1, leading to anti-inflammatory outcomes nih.govnih.gov. HO-1, a stress-inducible protein in this pathway, possesses pronounced anti-oxidative and anti-inflammatory properties nih.gov.

Selective Inhibition of Inflammatory Mediators (e.g., iNOS, Cytokines)

This compound selectively inhibits the expression of certain inflammatory mediators. Studies have shown that 7-DGD significantly inhibits the mRNA and protein expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by LPS nih.govnih.govoncotarget.com. iNOS is a key inflammatory mediator nih.gov. This inhibition of iNOS expression is correlated with the activation of the Nrf2/ARE/HO-1 signaling pathway nih.gov. Furthermore, 7-DGD has been demonstrated to significantly inhibit the mRNA expression of pro-inflammatory cytokines such as IL-1β and TNF-α nih.gov. Interestingly, while 7-DGD effectively inhibits iNOS, it shows no significant influence on COX-2 expression, indicating a selective inhibitory effect on inflammatory mediators nih.gov.

Below is a data table summarizing the effects of 7-Deacetylgedunin on key inflammatory markers:

Inflammatory Mediator/PathwayEffect of 7-DeacetylgeduninReference
P2X7/NLRP3 InflammasomeInhibition nih.govresearchgate.netacs.orgacs.org
K+ effluxInhibition nih.govresearchgate.netacs.org
ROS releaseInhibition nih.govresearchgate.netacs.org
ASC oligomerizationInhibition nih.govresearchgate.net
Interaction of NLRP3 with ASC and NEK7Weakened nih.govresearchgate.net
NF-κB pathwayDown-regulation nih.govresearchgate.net
Keap1 expressionDecreased nih.govnih.gov
Nrf2 expression (cytoplasm)Enhanced nih.gov
Nrf2 nucleus translocationFacilitated nih.govnih.gov
p62 expressionPromoted nih.govnih.gov
HO-1 expression (mRNA & protein)Up-regulated nih.govnih.gov
NQO1 expression (mRNA)Up-regulated nih.govnih.gov
UGT1A1 expression (mRNA)Up-regulated nih.govnih.gov
iNOS expression (mRNA & protein)Inhibition nih.govnih.govoncotarget.com
IL-1β expression (mRNA)Inhibition nih.gov
TNF-α expression (mRNA)Inhibition nih.gov
COX-2 expressionNo significant influence nih.gov

Antineoplastic and Apoptotic Activities of this compound

Beyond its anti-inflammatory properties, this compound also exhibits antineoplastic and apoptotic activities nih.govnih.govebi.ac.uk.

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction by this compound

This compound has been reported to possess antiproliferative activity . It has been linked to the inhibition of Hsp90, a protein crucial for the stability and folding of other proteins, including many involved in cancer cell survival and growth nih.govacs.org. By inhibiting Hsp90, this compound can induce the degradation of its client proteins, thereby disrupting cellular processes and inhibiting cancer cell growth .

Studies on related limonoids like gedunin (B191287), the acetylated form of this compound, have shown induction of cancer cell death by apoptosis nih.gov. Gedunin has been reported to induce apoptosis in various cancer cell lines, including cervical and breast carcinoma cells nih.gov. While direct detailed mechanisms for this compound's apoptosis induction in cancer cells are less extensively documented in the provided results compared to gedunin, the structural similarity and shared biological sources suggest potential analogous activities. Gedunin has been shown to induce apoptosis by activating caspases, such as caspase 7, which can cleave proteins like p23, a co-chaperone of Hsp90 nih.gov. This suggests a potential pathway for this compound as well, possibly through its interaction with the Hsp90 machinery.

Furthermore, 7-deacetyl-7-benzoylepoxyazadiradione, another gedunin-type limonoid, exhibited potent cytotoxic activity against HL60 leukemia cells and induced early apoptosis by activating caspases-3, -8, and -9, suggesting involvement of both mitochondrial- and death receptor-mediated pathways ebi.ac.uk. This provides further evidence for the potential of gedunin-type limonoids, including this compound, to induce apoptosis in cancer cells.

This compound's Interaction with Molecular Chaperones (e.g., p23, Hsp90)

This compound has been identified as a compound that interacts with the heat shock protein 90 (Hsp90) chaperone machinery. lookchem.com Hsp90 is a molecular chaperone essential for the stability and folding of a diverse range of client proteins involved in crucial cellular processes, including cell cycle regulation, growth, survival, and oncogenesis. researchgate.netgoogle.com Gedunin, the parent compound of this compound, has been shown to inhibit Hsp90 chaperone activity by binding to the co-chaperone p23 and preventing its interaction with Hsp90. ebi.ac.uknih.govnih.gov This interaction can lead to the destabilization and degradation of Hsp90 client proteins. lookchem.comnih.gov

Studies using a biotin-conjugated gedunin derivative demonstrated a direct interaction between gedunin and p23. nih.gov Computational modeling suggests that gedunin docks into the p23 structure, with potential noncovalent interactions involving amino acids such as Thr-90, Ala-94, and Lys-95. nih.gov This binding appears to alter the topology of the Hsp90-binding site on p23, thereby disrupting the p23-Hsp90 interaction. nih.gov The destabilization of the p23-Hsp90 complex has been observed in cells treated with gedunin, leading to a concentration-dependent loss of p23 from Hsp90 complexes, while the levels of other co-chaperones like Hop remained unchanged, indicating a specific effect on the p23-Hsp90 interaction. nih.gov This mechanism of action, targeting the co-chaperone p23, distinguishes gedunin and potentially its deacetylated derivative from other Hsp90 inhibitors that primarily target the N-terminal ATP-binding pocket of Hsp90. nih.gov

Antimicrobial and Antiparasitic Actions of this compound

This compound and other limonoids from Meliaceae plants exhibit significant antimicrobial and antiparasitic activities. tandfonline.comwikipedia.org These properties contribute to the traditional medicinal uses of plants containing these compounds, such as neem. nih.govlookchem.com

Antimalarial Potential and Efficacy against Plasmodium Species

This compound has demonstrated antimalarial potential, particularly against Plasmodium falciparum, the causative agent of the most severe form of malaria. tandfonline.comwikipedia.orgijpsr.com Limonoid derivatives, including this compound, isolated from Pseudocedrela kotschyi have shown significant in vitro activity against chloroquine-resistant Plasmodium falciparum strains. tandfonline.com

Research on gedunin, a closely related limonoid, has provided insights into the antimalarial activity of this class of compounds. Gedunin isolated from Azadirachta indica showed in vitro activity against P. falciparum with an IC₅₀ value comparable to quinine. mdpi.com While gedunin itself showed limited in vivo efficacy in mouse models of malaria due to poor pharmacokinetics, combinations with inhibitors of cytochrome P450 enzymes, such as dillapiol, enhanced its in vivo antimalarial activity. ebi.ac.ukresearchgate.net A semi-synthetic derivative, 7-methoxygedunin, which is more stable than gedunin, also demonstrated improved efficacy in suppressing parasitemia in mice. researchgate.net These findings suggest that structural modifications or co-administration strategies could potentially enhance the antimalarial efficacy of this compound as well.

Studies evaluating limonoids from Carapa guianensis against the multi-drug-resistant Plasmodium falciparum K1 strain in vitro showed varying levels of activity. nih.gov While this compound itself was not explicitly listed with an IC₅₀ in this particular abstract, other isolated limonoids exhibited median inhibition concentrations in the low micromolar range. nih.gov The antimalarial activity of limonoids is an active area of research, exploring their potential as novel therapeutic agents against drug-resistant malaria. acs.org

Investigations into Anti-cryptosporidial Activity of this compound

Investigations into the anti-cryptosporidial activity of natural products have identified this compound as a compound exhibiting activity against Cryptosporidium parvum. dntb.gov.uafrontiersin.org Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a gastrointestinal illness. frontiersin.orgcanada.ca

A high-throughput phenotypic screening of natural products with defined chemical structures for activity against C. parvum in vitro identified this compound among a group of compounds showing low to sub-micromolar anti-cryptosporidial activity. frontiersin.org This screening highlighted natural products as a source of novel structures for the development of anti-cryptosporidial therapeutics, as current treatment options are limited, particularly for immunocompromised individuals. frontiersin.org

The study characterized the efficacy and cytotoxicity of several hit compounds, including this compound, providing EC₅₀ and TC₅₀ values. frontiersin.org While specific data for this compound's EC₅₀ and TC₅₀ were presented within the context of a larger table of hit compounds in the source, its inclusion in this group indicates its potential for anti-cryptosporidial development. frontiersin.org

Broader Spectrum Antimicrobial Effects of this compound

Beyond its antiparasitic effects, this compound has been linked to broader antimicrobial properties. tandfonline.comwikipedia.org Its presence in neem seeds is thought to contribute to the plant's antibacterial activity. lookchem.com Extracts from Pseudocedrela kotschyi, containing this compound and other limonoids, have demonstrated significant antiparasitic activity against Leishmania donovani and Trypanosoma brucei rhodesiense in addition to their antiplasmodial effects. tandfonline.com

While specific detailed research findings on the broad-spectrum antibacterial or antifungal activities of isolated this compound were less prominent in the provided search results compared to its antiparasitic effects, its presence in plants known for traditional antimicrobial uses and its classification as a limonoid, a class of compounds recognized for diverse biological activities including antibacterial and antifungal effects, support its potential in this area. nih.govebi.ac.uk

Immunomodulatory Properties of this compound

This compound has been reported to possess immunomodulatory properties. ebi.ac.ukwikipedia.org Research indicates that this compound can suppress inflammatory responses. mdpi.comau.dk

One proposed mechanism for its immunomodulatory effect involves the activation of the Keap1/Nrf2/HO-1 signaling pathway. mdpi.comau.dk The Nrf2 pathway is a key regulator of cellular defense against oxidative stress and inflammation. au.dkmdpi.com By activating this pathway, this compound may upregulate the expression of protective enzymes and proteins, contributing to its anti-inflammatory effects. mdpi.comau.dk

Furthermore, this compound has been shown to suppress the proliferation of human rheumatoid arthritis synovial fibroblasts through the activation of the Nrf2/ARE signaling pathway. mdpi.commdpi.comnih.gov This suggests a potential role for this compound in modulating the inflammatory processes involved in conditions like rheumatoid arthritis.

Other Emerging Pharmacological Activities of this compound

While the primary focus of research on this compound has been its interactions with molecular chaperones and its antimicrobial/antiparasitic activities, other pharmacological activities are being explored. Its potential in anticancer research, particularly as an Hsp90 inhibitor leading to antiproliferative effects, has been noted. lookchem.com

Structure Activity Relationship Sar Studies of Deacetylgedunin

Methodologies for Elucidating SAR in Deacetylgedunin and its Derivatives

Elucidating the SAR of this compound and its derivatives involves a combination of experimental and computational approaches. These methodologies allow researchers to systematically explore the relationship between structural variations and biological outcomes.

Synthetic Modifications and Analog Generation for SAR Analysis

Synthetic modification is a fundamental approach in SAR studies, enabling the creation of a series of analogs with targeted structural changes. By introducing or altering functional groups at specific positions on the this compound scaffold, researchers can assess the impact of these modifications on biological activity. This process involves various chemical reactions to synthesize derivatives that may have enhanced potency, altered selectivity, or improved pharmacokinetic properties. For instance, studies on limonoids, the class of compounds to which this compound belongs, have involved the synthesis of over 800 analogs to explore their diverse biological activities researchgate.net. While general strategies for synthesizing limonoid core structures exist, specific modifications on the this compound scaffold would be undertaken to probe the importance of particular atoms or groups nih.gov. This includes modifications around the ring systems and the furan (B31954) and δ-lactone moieties characteristic of limonoids mdpi.comnih.govnih.gov.

Computational Approaches in this compound SAR Prediction and Modeling

Computational methods play an increasingly important role in modern SAR studies of compounds like this compound, complementing experimental approaches. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations are employed to predict binding affinities, identify key interactions with biological targets, and model the behavior of this compound and its analogs at a molecular level nih.gov. Computational studies can suggest that the presence of certain groups, like a methoxy (B1213986) group at C3, can influence radical formation, impacting activity unina.it. Molecular docking studies, for example, have been used to evaluate the potential inhibitory activity of this compound against targets such as the SARS-CoV-2 papain-like protease (PLpro) ijpsr.comnews-medical.net. These in silico methods help prioritize which analogs to synthesize and test experimentally, accelerating the SAR elucidation process and providing deeper insights into the molecular basis of activity nih.gov.

Correlation Between this compound Structure and Biological Efficacy

The biological efficacy of this compound is directly linked to its specific chemical structure. Modifications to this structure can significantly alter its activity against various biological targets. For example, this compound has demonstrated significant inhibitory activity against nitric oxide production from activated macrophages, suggesting anti-inflammatory properties ebi.ac.uk. It has also shown potential as an inhibitor of the P2X7/NLRP3 inflammasome signaling pathway researchgate.netacs.org.

Furthermore, this compound has been identified as a potential inhibitor of SARS-CoV-2 viral processes, targeting the main protease (Mpro) and/or blocking the interaction between the spike RBD–ACE2 protein researchgate.net. Computational studies have supported the binding of this compound to the MERS-CoV papain-like protease, with specific binding energy and inhibition constant values calculated ijpsr.com.

Here is a table summarizing some reported biological activities and associated structural aspects (where indicated by the sources):

Biological ActivityRelevant Structural Aspects / TargetNotesSource
Anti-inflammatoryInhibition of nitric oxide production, P2X7/NLRP3 inflammasome pathwaySuggested by activity against activated macrophages and inflammasome. ebi.ac.ukresearchgate.netacs.org
Anti-malarialSpecific stereochemical requirements, C3 methoxy group influenceActivity observed, but in vivo efficacy potentially limited. nih.govunina.it
Anti-SARS-CoV-2Targeting Mpro, blocking spike RBD–ACE2 interaction, PLpro inhibitionSupported by in silico and in vitro studies. ijpsr.comresearchgate.net
Inhibition of Keap1/Nrf2/HO-1 signalingActivation of this pathway involved in suppressing inflammation.Demonstrated in studies. mdpi.com

Preclinical Investigations and Translational Research of Deacetylgedunin

In Vitro Experimental Models in Deacetylgedunin Research

In vitro models, utilizing cell cultures and biochemical assays, are fundamental tools in preclinical research for investigating the cellular and molecular effects of compounds like this compound. humanspecificresearch.orgmdpi.com These models allow for controlled environments to study specific biological processes.

Cell Line-Based Assays for Proliferation, Viability, and Apoptosis

Cell line-based assays are commonly employed to evaluate the impact of this compound on fundamental cellular processes such as proliferation, viability, and apoptosis. Studies have utilized various cell lines, including macrophage cell lines like RAW 264.7. nih.govthieme-connect.com

Research on 7-deacetylgedunin (7-DGD) in RAW 264.7 cells, a murine macrophage cell line, showed that it suppressed macrophage proliferation by inducing cell cycle arrest at the G0/G1 phase. nih.govoncotarget.com While 7-DGD inhibited proliferation, treatment at 25 µM did not induce visible cell death, suggesting its effect was primarily on proliferation rather than direct cytotoxicity at this concentration. nih.gov However, at a higher concentration of 100 µM, the suppression of viable cells reached 80%, with more abundant dead cells observed. nih.gov

Studies on related limonoids, such as gedunin (B191287), have also explored effects on cancer cell lines, demonstrating decreased proliferation and induction of apoptosis in various cancer types, including ovarian cancer cell lines (SKOV3, OVCAR4, OVCAR8) and pancreatic cancer cell lines (HPAC, PANC-1, MIAPaCa-2). mdpi.com Gedunin induced apoptosis in pancreatic cancer cell lines, evidenced by increased expression of pro-apoptotic markers like Bax, cleaved caspase-3, cleaved PARP, and cleaved caspase-8, alongside decreased Bcl-2 expression. mdpi.com This indicates that gedunin can induce both intrinsic and extrinsic mediated apoptotic cell death pathways. mdpi.com While these studies focus on gedunin, they provide context for the types of assays and outcomes investigated for related limonoids like this compound.

Biochemical and Molecular Biology Assays (e.g., Gene and Protein Expression, Reporter Assays)

Biochemical and molecular biology assays are crucial for elucidating the mechanisms by which this compound exerts its effects at the molecular level. These techniques include analyzing gene and protein expression levels and utilizing reporter assays. nih.govthermofisher.com

In studies investigating the anti-inflammatory effects of 7-deacetylgedunin, it was found to inhibit inducible nitric oxide synthase (iNOS) expression. nih.govoncotarget.comthieme-connect.com This inhibition was correlated with increased mRNA expression of NQO1, HO-1, and UGT1A1, as well as increased HO-1 protein expression in macrophages. nih.govoncotarget.com Mechanistic studies revealed that 7-deacetylgedunin decreased Keap1 expression, promoted p62 expression, and facilitated the translocation of Nrf2 into the nucleus of macrophages. nih.govoncotarget.com This activation of the Keap1/Nrf2/HO-1 signaling pathway contributes to its anti-inflammatory effects. nih.govoncotarget.com

Furthermore, 7-deacetylgedunin has been shown to down-regulate the NF-κB pathway and inhibit the activation of the P2X7/NLRP3 inflammasome signaling pathway. researchgate.netacs.org It inhibited K+ efflux and reactive oxygen species (ROS) release, suppressed ASC oligomerization, and weakened the interaction between NLRP3, ASC, and NEK7. researchgate.netacs.org

Reporter gene assays, which measure the regulatory activity of DNA sequences or signaling pathways, have been used in research involving related compounds like gedunin. nih.govnih.govbmglabtech.com For instance, a Neh2-luciferase reporter assay was used to show that gedunin activated Nrf2 signaling. nih.gov These assays are valuable for understanding how this compound might influence gene transcription and cellular signaling cascades.

Advanced In Vitro Systems (e.g., 3D Spheroidal Models, High-Throughput Screening)

Advanced in vitro systems, such as 3D spheroidal models and high-throughput screening (HTS), offer more complex and efficient platforms for preclinical research. nih.govnih.govresearchgate.netrsc.org 3D spheroid models better mimic the in vivo tissue environment compared to traditional 2D cell cultures, providing more physiologically relevant data. nih.govresearchgate.netrsc.orgpromegaconnections.com HTS allows for the rapid screening of large libraries of compounds to identify potential therapeutic candidates. mdpi.comnih.govnih.gov

While specific studies detailing the use of 3D spheroidal models or HTS specifically for this compound were not extensively found in the search results, the principles and applications of these advanced systems in preclinical drug testing are well-established. nih.govnih.govresearchgate.netrsc.orgpromegaconnections.com 3D spheroid cultures can be used to assess drug responses in a more realistic cellular architecture, and HTS platforms can be adapted to screen compounds in 3D models for various biological activities, including effects on cell viability and proliferation. nih.govnih.govresearchgate.netrsc.orgpromegaconnections.com The development of automated systems compatible with multi-well plates facilitates HTS using 3D spheroid models. nih.govresearchgate.net

In Vivo Studies Utilizing this compound

In vivo studies, typically involving animal models, are essential for evaluating the therapeutic potential and bioactivity of compounds in a complex biological system, assessing factors such as efficacy in disease models and systemic effects. humanspecificresearch.orgmdpi.com

Application of Animal Models for Disease Pathologies

Animal models are utilized to study the effects of this compound in the context of specific disease pathologies. For instance, a study investigating the anti-inflammatory potential of 7-deacetylgedunin used an LPS-induced septic shock model in C57BL/6 mice. nih.govoncotarget.com This model is relevant for studying severe inflammatory responses. Other research on related limonoids has employed animal models for conditions like rheumatoid arthritis (e.g., CIA rat model) and cutaneous leishmaniasis (e.g., Mesocricetus auratus hamsters). mdpi.comcambridge.org These models allow researchers to assess the compound's effects within a living organism and its impact on disease progression.

Assessment of Therapeutic Efficacy and Bioactivity in Preclinical Animal Models

Assessment of therapeutic efficacy and bioactivity in preclinical animal models provides crucial data on a compound's potential as a therapeutic agent. In the LPS-induced septic shock model in mice, pretreatment with 7-deacetylgedunin (5 mg/kg) alleviated mice mortality induced by LPS. nih.govoncotarget.com While all mice treated with LPS alone died within 84 hours, 40% of the mice pretreated with 7-deacetylgedunin survived, indicating an anti-inflammatory function in vivo. nih.gov

Studies on other limonoids, such as gedunin, have also demonstrated therapeutic effects in animal models, including ameliorating arthritis symptoms and reducing inflammatory markers in a CFA-induced arthritis rat model. nih.govmdpi.com Another seco-limonoid derived from Raputia heptaphylla showed effective control of Leishmania parasites in infected hamsters. cambridge.org These in vivo studies provide evidence of the bioactivity of limonoids, including this compound, in relevant disease models.

Pharmacokinetic and Metabolic Profiling of this compound in Preclinical Contexts

Preclinical pharmacokinetic (PK) and metabolic profiling studies are crucial for understanding the fate of a compound within a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME). This information is vital for assessing a compound's potential as a therapeutic agent and guiding further drug development efforts.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Comprehensive experimental data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in preclinical contexts appears to be limited in the publicly available literature from the conducted searches. General preclinical ADME studies typically involve evaluating how a compound is absorbed into the bloodstream, how it is distributed to various tissues and organs, how it is metabolized by enzymes, and how it and its metabolites are eliminated from the body, often using animal models such as rats srce.hrallucent.comnih.gov. Techniques like LC-MS/MS are commonly employed for the quantification of compounds and their metabolites in biological samples jubilantbiosys.comalwsci.com.

While specific experimental ADME data for this compound were not extensively found, its close structural relationship to gedunin offers some indirect insights. Gedunin's poor solubility, attributed to its lipophilicity, is suggested as a factor contributing to reduced plasma levels and potentially low oral bioavailability mdpi.com. This characteristic might also extend to this compound, potentially impacting its absorption. In silico predictions for some limonoids, a class that includes this compound, suggest they can meet certain ADME criteria and possess a bioavailability score of 0.55, although this is not a substitute for experimental data medchemexpress.com.

Enzymatic Biotransformation Pathways and Metabolite Identification of this compound

The enzymatic biotransformation pathways and specific metabolite identification for this compound have not been explicitly detailed in the search results. Drug metabolism primarily occurs through enzymatic reactions, with cytochrome P450 (CYP) enzymes playing a significant role in the biotransformation of many compounds, particularly in the liver drugtargetreview.com. In vitro metabolism studies often utilize liver microsomes or hepatocytes to identify the enzymes involved and the resulting metabolites drugtargetreview.com.

This compound is recognized as a metabolite of gedunin, suggesting that enzymatic processes are involved in its formation from gedunin mdpi.com. The hydrolysis of gedunin to 7-deacetylgedunin has been mentioned as a possible metabolic transformation mdpi.com. However, the specific enzymes responsible for the metabolism of this compound itself and the subsequent metabolites formed have not been clearly identified in the provided information. Metabolite identification typically involves advanced analytical techniques such as LC-MS/MS to elucidate the structures of the transformed compounds jubilantbiosys.comalwsci.com.

Impact of Metabolism on this compound's Bioavailability and Efficacy

The impact of metabolism on this compound's bioavailability and efficacy is not definitively established by direct experimental evidence in the search results. However, the relationship between this compound and gedunin offers some potential implications. The hydrolysis of gedunin to this compound has been proposed as a reason for the observed reduction in the in vivo efficacy of gedunin in some contexts mdpi.com. This suggests that this compound might be less potent or less stable in vivo compared to its parent compound, gedunin.

Challenges and Future Perspectives in Deacetylgedunin Research and Development

Methodological and Translational Hurdles in Deacetylgedunin Drug Discovery

The process of translating initial findings for natural products like this compound into viable therapeutic applications is complex and fraught with challenges. These hurdles range from the inherent limitations of in vitro and in vivo studies to the specific difficulties associated with researching compounds derived from natural sources. Current time information in Lismore City Council, AU.nih.govnih.govnih.govijpsr.comuni.lunih.govnih.gov

Limitations of In Vitro-In Vivo Extrapolation for this compound

A significant challenge in drug discovery, applicable to this compound, is the difficulty in accurately extrapolating results obtained from in vitro studies to predict outcomes in vivo. wikipedia.orgwikipedia.orgperflavory.comguidechem.comnih.gov In vitro systems, while valuable for controlled investigations of biological processes and mechanisms of action, cannot fully replicate the intricate complexity of a living organism. wikipedia.orgwikipedia.org Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and complex biological interactions present in a whole organism are not adequately represented in cell culture systems. wikipedia.orgwikipedia.orgguidechem.com Consequently, the efficacy or toxicity observed in a cell culture may not directly translate to the effects seen in a living system, leading to potential discrepancies between in vitro and in vivo findings. wikipedia.orgwikipedia.orgnih.gov

Challenges in Animal Model Fidelity and Human Predictivity for this compound

The use of animal models is a crucial step in preclinical drug development, providing a more integrated biological system than in vitro methods. However, animal models have inherent limitations in their fidelity and ability to accurately predict human responses to drugs. nih.govnih.govwikidata.org Interspecies differences in disease susceptibility, pharmacokinetics, and physiological responses can lead to variations in how a compound like this compound behaves and elicits effects compared to humans. nih.govwikidata.org This can result in drug candidates being incorrectly identified as safe or unsafe, contributing to the high attrition rate in drug discovery. nih.gov Selecting appropriately sensitive animal models and understanding their specific advantages and limitations are essential for maximizing the translational value of preclinical data. wikidata.org

Addressing Specific Challenges in Natural Product Research for this compound

Research into natural products such as this compound faces unique challenges. These include difficulties in obtaining sufficient quantities of the compound from natural sources, which can be affected by low yield and the sustainability of supply. Current time information in Lismore City Council, AU.nih.gov The structural complexity of natural products can also pose hurdles in their isolation, purification, and characterization. Current time information in Lismore City Council, AU.nih.gov Furthermore, a lack of comprehensive follow-up studies for many natural products identified in academic settings hinders their progression into focused drug development programs. Current time information in Lismore City Council, AU. Overcoming these issues requires sophisticated synthetic techniques, strategies for sustainable sourcing, and dedicated efforts to advance promising natural product leads through the research pipeline. nih.gov

Strategies for Advancing this compound into Therapeutic Applications

Despite the challenges, several strategies are being explored to advance natural products like this compound toward therapeutic applications. These approaches focus on modifying the compound's structure to improve its pharmacological properties and leveraging advanced computational tools to accelerate the research process. Current time information in Lismore City Council, AU.wikipedia.orgwikipedia.org

Development of Novel this compound Analogs with Enhanced Pharmacological Profiles

A key strategy involves the development of novel analogs of this compound with enhanced pharmacological profiles. Current time information in Lismore City Council, AU.nih.govnih.gov Structural modifications can be aimed at improving potency, selectivity, bioavailability, or reducing potential toxicity. For instance, studies on related limonoids have explored modifications to enhance antimalarial activity and stability. researchgate.net The creation of semi-synthetic derivatives can offer improved properties compared to the parent natural product. researchgate.net This approach allows researchers to optimize the desirable biological activities of this compound while mitigating its limitations.

Integration of Artificial Intelligence and Computational Chemistry in this compound Research

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery and holds significant promise for accelerating research into compounds like this compound. wikipedia.orgetflin.comwikidata.orgmims.comwikidata.orgijrti.org Computational methods can be used for virtual screening of large chemical libraries, predicting molecular interactions, and simulating drug behavior in silico. wikipedia.orgetflin.commims.com AI algorithms can analyze vast biological datasets to identify potential drug targets and optimize drug designs. wikipedia.orgetflin.com This can help in identifying promising this compound analogs, predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding their mechanisms of action, thereby reducing the time and cost associated with traditional experimental approaches. wikipedia.orgwikidata.org

Compound Names and PubChem CIDs

Identification of Novel Biological Targets and Signaling Networks for this compound

Research into this compound has begun to uncover its interactions with various biological targets and signaling pathways. One key area of investigation involves its anti-inflammatory properties, which appear to be mediated, at least in part, through the activation of the Keap1/Nrf2/HO-1 signaling pathway. Studies have shown that 7-deacetylgedunin can suppress inflammatory responses by promoting the nuclear localization of Nrf2, leading to the upregulation of downstream antioxidant and anti-inflammatory genes like HO-1, NQO1, and UGT1A1. nih.govoncotarget.com This activation of the Nrf2 pathway is considered a promising strategy for treating inflammatory conditions. nih.gov

Furthermore, this compound has been shown to inhibit the P2X7/NLRP3 inflammasome signaling pathway. researchgate.net This inhibition involves downregulating the NF-κB pathway, reducing potassium efflux and reactive oxygen species (ROS) release, and disrupting the interaction between NLRP3, ASC, and NEK7. researchgate.net These findings suggest a multi-faceted mechanism by which this compound modulates inflammatory responses.

In the context of viral infections, particularly SARS-CoV-2, this compound has demonstrated potential inhibitory activities. researchgate.netnih.gov In silico and in vitro studies suggest that this compound-containing plant extracts can inhibit viral cell replication by targeting the main protease (Mpro) and/or blocking viral cell entry by interfering with the interaction between the spike protein's receptor-binding domain (RBD) and the host ACE2 receptor. researchgate.netnih.gov Molecular docking studies have indicated successful binding of this compound to MERS-CoV papain-like protease (PLpro), suggesting its potential as an inhibitor of this enzyme which is crucial for viral replication. ijpsr.com

While some targets and pathways have been identified, the comprehensive spectrum of this compound's molecular interactions remains to be fully elucidated. Identifying novel biological targets and understanding the intricate signaling networks modulated by this compound are crucial steps for defining its full therapeutic potential and minimizing off-target effects.

Detailed research findings on the interaction of this compound with MERS-CoV PLpro are presented in the table below:

ParameterThis compound ResultIndinavir Result
RMSD (Å)16.388-
Binding Energy (kcal/mol)-8.28Better result than this compound ijpsr.com
Inhibition Constant (nM)851.36-

Note: Data extracted from molecular docking studies on MERS-CoV PLpro. ijpsr.com

Another signaling pathway influenced by compounds structurally related to this compound, such as gedunin (B191287), is the PI3K/AKT/mTOR pathway, which is relevant in cancer. mdpi.com Gedunin has also been shown to inhibit Hsp90 and inactivate the co-chaperone p23, leading to apoptosis in cancer cells. nih.govresearchgate.net While these findings pertain to gedunin, they highlight potential areas for exploring similar mechanisms for this compound, given their structural similarities.

Future Directions for Comprehensive this compound Research

Future research on this compound should focus on several key areas to overcome current challenges and fully explore its therapeutic potential. A critical direction is the continued identification and validation of novel biological targets beyond those already implicated in inflammation and antiviral activity. This could involve high-throughput screening, proteomic analysis, and advanced computational modeling to map its interactions within complex cellular environments.

Further investigation into the precise mechanisms by which this compound modulates identified signaling pathways, such as the Keap1/Nrf2/HO-1 and P2X7/NLRP3 inflammasome pathways, is also warranted. nih.govresearchgate.net Understanding the specific binding sites and downstream effects will provide a clearer picture of its pharmacological profile and potential for targeted therapies.

Expanding research into the potential of this compound in other disease areas, based on its identified activities, represents another important future direction. For example, its anti-inflammatory and antioxidant properties suggest potential in neurodegenerative diseases or other conditions characterized by oxidative stress and inflammation. researchgate.netresearchgate.net

Addressing the challenges related to the availability and sourcing of this compound is also crucial for future research and development. Reports of difficulty in obtaining pure this compound highlight the need for efficient isolation methods or scalable synthesis routes to ensure a consistent supply for extensive preclinical and potentially clinical studies. researchgate.netnih.gov

Finally, comprehensive research should include detailed studies on the pharmacokinetic and pharmacodynamic properties of this compound to understand its absorption, distribution, metabolism, and excretion, which are essential for determining appropriate research dosages and formulations for future studies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and spectroscopic properties of Deacetylgedunin?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. Infrared (IR) spectroscopy can validate functional groups. Ensure purity via HPLC or TLC with appropriate solvent systems. For reproducibility, document solvent ratios, temperature, and instrument calibration parameters in the experimental section .
  • Data Presentation : Include annotated spectra with peak assignments and comparative tables for known analogs (e.g., gedunin derivatives). Follow journal guidelines for spectral data formatting .

Q. How can researchers optimize the extraction and isolation of this compound from natural sources?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane-ethyl acetate) for preliminary separation. Validate extraction efficiency using solvent polarity trials and quantify yields via gravimetric analysis. Include controls for solvent purity and plant material authentication .
  • Troubleshooting : Address low yields by testing maceration vs. Soxhlet extraction or ultrasound-assisted methods. Compare biomass sources (e.g., leaves vs. bark) in supplementary materials .

Q. What assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., anticancer, anti-inflammatory)?

  • Methodology : Use in vitro cell viability assays (MTT/XTT) for anticancer screening and ELISA for cytokine profiling in anti-inflammatory studies. Include dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for cytotoxicity). Standardize cell lines and culture conditions across replicates .
  • Data Contradictions : If results conflict with literature, re-evaluate solvent carriers (DMSO vs. ethanol) and cell passage numbers. Perform statistical tests (ANOVA, t-tests) to confirm significance .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s mechanism of action in different disease models?

  • Analysis Framework : Conduct a systematic review using PRISMA guidelines to identify bias in existing studies. Compare experimental variables:

Variable Potential Confounders
Cell typePrimary vs. immortalized lines
Dosage rangeSubtoxic vs. therapeutic concentrations
Assay durationAcute (24h) vs. chronic (72h) exposure
  • Validate findings via orthogonal assays (e.g., Western blot for protein targets vs. transcriptomics) .

Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?

  • Experimental Design :

  • Use standardized animal models (e.g., BALB/c mice) with matched age/weight ranges.
  • Administer via oral gavage or intravenous injection with vehicle controls.
  • Quantify plasma concentrations via LC-MS/MS at multiple timepoints.
  • Include bioavailability calculations (AUC, Cₘₐₓ) and metabolite profiling .
    • Reporting : Adopt ARRIVE guidelines for animal studies and share raw chromatograms in supplementary files .

Q. How can computational modeling resolve uncertainties in this compound’s molecular targets?

  • Methodology :

Perform molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., HSP90, NF-κB).

Validate via molecular dynamics simulations (GROMACS) to assess binding stability.

Cross-reference with transcriptomic datasets (GEO, TCGA) to identify dysregulated pathways.

  • Data Interpretation : Highlight discrepancies between in silico predictions and experimental results, emphasizing force field limitations or solvent model accuracy .

Methodological Best Practices

  • Literature Review : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Exclude non-peer-reviewed sources .
  • Data Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo or Figshare. Provide step-by-step protocols in supplementary materials .
  • Ethical Compliance : For studies involving human-derived samples, include IRB approval details and informed consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.